Desmodianone C

Description

Contextualization of Isoflavonoids in Natural Product Chemistry

Isoflavonoids represent a significant subclass of flavonoids, which are a large family of polyphenolic compounds widely distributed in the plant kingdom. researchgate.net Structurally, isoflavonoids are characterized by a 3-phenylchroman-4-one backbone, distinguishing them from flavonoids where the B-ring is attached at the C2 position. rsc.org This structural variance arises from a 1,2-aryl migration during their biosynthesis. rsc.org

The study of isoflavonoids is a dynamic area of natural product chemistry due to their vast structural diversity and a wide array of biological activities. rsc.orgrsc.org These compounds are known to exhibit properties such as estrogen-like activity, and they can act as phytoalexins, providing a defense mechanism for plants against pathogens. rsc.orgnih.gov Their synthesis and isolation from natural sources continue to be a focus of research, driven by their potential as lead compounds for the development of new therapeutic agents. acs.org

Overview of the Desmodium Genus as a Source of Bioactive Metabolites

The genus Desmodium, belonging to the Fabaceae family, comprises approximately 350 species of herbs, shrubs, and sub-shrubs found in tropical and subtropical regions worldwide. ms-editions.cl Plants of this genus have a long history of use in traditional medicine systems, particularly in Chinese medicine, for treating a variety of ailments. researchgate.net

The Desmodium genus is a prolific source of a wide range of bioactive secondary metabolites. phcogrev.com To date, over 200 compounds have been isolated from about 15 Desmodium species. researchgate.net These phytochemicals include flavonoids, alkaloids, terpenoids, steroids, phenols, and glycosides. ms-editions.clresearchgate.net Among these, flavonoids and alkaloids are considered to be the primary contributors to the pharmacological activities observed in plants of this genus. ms-editions.clresearchgate.net The diverse chemical portfolio of the Desmodium genus makes it a subject of ongoing phytochemical and pharmacological investigation. researchgate.netphcogrev.com

Significance of Desmodianone C in Contemporary Chemical and Biological Research

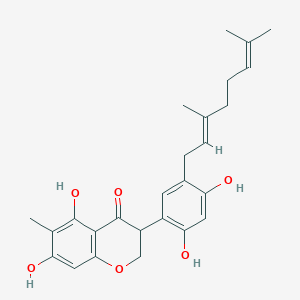

This compound is an isoflavanone (B1217009) that has been isolated from the roots of Desmodium canum. researchgate.netpsu.edu Its discovery has contributed to the growing number of complex isoflavonoids identified from this genus. The chemical structure of this compound is 5,7,2',4'-tetrahydroxy-6-methyl-5'-(3,7-dimethylocta-2,6-dienyl)isoflavanone. smolecule.com

The significance of this compound in research stems from its potential biological activities, which are a subject of scientific inquiry. Preliminary studies on related compounds from the Desmodium genus suggest a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties. smolecule.com For instance, other isoflavanones isolated from Desmodium species have demonstrated notable bioactivities. 34.250.91 The unique structural features of this compound, particularly the presence of a geranyl group, make it a target of interest for synthesis and further biological evaluation. smolecule.com Its potential applications are being explored in pharmaceuticals, nutraceuticals, and cosmetics. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

3-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C26H30O6/c1-14(2)6-5-7-15(3)8-9-17-10-18(22(29)11-21(17)28)19-13-32-23-12-20(27)16(4)25(30)24(23)26(19)31/h6,8,10-12,19,27-30H,5,7,9,13H2,1-4H3/b15-8+ |

InChI Key |

PXELHAVCJPGEEX-OVCLIPMQSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C(C(=C3)C/C=C(\C)/CCC=C(C)C)O)O)O |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C(C(=C3)CC=C(C)CCC=C(C)C)O)O)O |

Synonyms |

5,7,2',4'-tetrahydroxy-6-methyl-5'-(3,7-dimethylocta-2m6-dienyl)isoflavanone desmodianone C |

Origin of Product |

United States |

Botanical Sourcing and Isolation Methodologies of Desmodianone C

Identification of Desmodium Species as Primary Botanical Sources

Several species of the Desmodium genus have been identified as sources of Desmodianone C and related isoflavonones.

Desmodium uncinatum, commonly known as silverleaf, has been a subject of phytochemical research. While specific studies directly isolating this compound from this species are noted, related compounds like uncinanones have been identified. 34.250.91 The root extracts of D. uncinatum have been investigated for various bioactive compounds, highlighting its potential as a source of isoflavonoids. 34.250.91pjps.pk

Desmodium intortum is another species that has been explored for its chemical constituents. Chromatographic separation of its root extracts has led to the isolation of several isoflavanones, including dalbergioidin (B157601) and uncinanone A. 34.250.91 This indicates the genus's capacity for producing a diverse range of isoflavonoid (B1168493) structures.

Desmodium canum stands out as a significant source from which this compound was first isolated. nih.govworldbotanical.com Bioassay-directed fractionation of D. canum led to the characterization of three antimicrobial isoflavanones: Desmodianone A, Desmodianone B, and this compound. nih.govworldbotanical.com Further phytochemical investigations of D. canum have yielded additional isoflavonone derivatives, such as Desmodianone D and E. nih.gov The presence of these related compounds underscores the biosynthetic capabilities of this species. worldbotanical.com

The Desmodium genus, comprising over 350 species, is a rich source of phytochemicals, although only a fraction have been extensively studied. researchgate.net Various species have been analyzed for their chemical composition, revealing a wide array of compounds including alkaloids, flavonoids, and terpenoids. researchgate.netphcogj.com For instance, Desmodium velutinum has been found to contain pterocarpans and isoflavans. researchgate.net Similarly, Desmodium heterophyllum has yielded several isoflavonoids. researchgate.net These studies across different Desmodium species contribute to the broader understanding of isoflavonoid distribution within the genus.

Advanced Extraction and Fractionation Techniques

The isolation of this compound and other isoflavonoids from Desmodium species involves a multi-step process of extraction and fractionation.

The initial step in isolating this compound from its botanical sources typically involves solvent-based extraction. Common solvents used for this purpose include ethanol (B145695), methanol (B129727), dichloromethane (B109758), and acetone.

For example, the isolation of Desmodianones A, B, and C from Desmodium canum involved an initial extraction with ethanol. skinident.world The resulting crude extract was then partitioned, with the dichloromethane-soluble fraction being subjected to further fractionation. skinident.world In studies of Desmodium uncinatum and Desmodium intortum, root extracts were prepared using dichloromethane, acetone, and methanol to investigate their chemical constituents. 34.250.91 The choice of solvent is critical as it influences the profile of extracted compounds, with polar solvents like methanol and ethanol extracting a broader range of polar compounds, while less polar solvents like dichloromethane are more selective for nonpolar compounds. 34.250.91 The process often involves maceration of the plant material in the chosen solvent, followed by filtration and concentration of the extract. phcogj.com

Table 1: Solvents Used in the Extraction of Compounds from Desmodium Species

| Desmodium Species | Plant Part | Extraction Solvent(s) | Isolated Compounds/Compound Classes | Reference |

| Desmodium canum | Roots | Ethanol, Dichloromethane | Desmodianone A, B, C | skinident.world |

| Desmodium uncinatum | Roots | Dichloromethane, Acetone, Methanol | Pterocarpans, Isoflavanones (Uncinanones) | 34.250.91 |

| Desmodium intortum | Roots | Dichloromethane, Acetone, Methanol | Isoflavanones (Intortunone, Dalbergioidin) | 34.250.91 |

| Desmodium molliculum | Leaves | Ethanol (70%) | Flavonoids, Saponins, Tannins | phcogj.com |

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a pivotal strategy used to isolate specific active compounds from a complex mixture, such as a plant extract. researchgate.net This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further separation until a pure, active compound is isolated. researchgate.netmdpi.com

In the context of isolating isoflavonones from Desmodium species, this method has proven effective. For instance, in a study on the roots of Desmodium canum, a bio-guided fractionation process was employed to isolate antimicrobial compounds. phcogrev.com The initial ethanol extract was partitioned using solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate (B1210297). phcogrev.com The resulting fractions were tested for antimicrobial activity, and the dichloromethane fraction, which showed the highest potency, was selected for further purification. phcogrev.com This targeted approach led to the isolation of several isoflavanones, including desmodianones I and II, which are structurally related to this compound. psu.eduphcogrev.com

A similar strategy was used to isolate potential tyrosinase inhibitors from Lespedeza maximowiczii, another plant from the Fabaceae family. tandfonline.comtandfonline.com The methanol extract was partitioned with ethyl acetate, and the resulting active fraction was subjected to further chromatographic separation to yield Desmodianone H and Uncinanone B. tandfonline.comtandfonline.comfuncmetabol.com This demonstrates the utility of bioactivity-guided fractionation in targeting and isolating specific desmodianones and related isoflavanones.

Table 2: Example of a Bioactivity-Guided Fractionation Scheme for Isolating Isoflavanones from Desmodium Roots

| Step | Procedure | Rationale | Outcome |

|---|---|---|---|

| 1. Extraction | The dried and powdered root material is extracted with a solvent like ethanol or methanol. phcogrev.comsmolecule.com | To solubilize a broad spectrum of secondary metabolites from the plant material. | A crude extract containing a complex mixture of compounds. |

| 2. Partitioning | The crude extract is suspended in water and sequentially partitioned with immiscible solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate). mdpi.comphcogrev.com | To separate compounds based on their polarity, creating simpler fractions. | Multiple fractions (e.g., hexane, dichloromethane, ethyl acetate, and aqueous fractions). |

| 3. Bioassay | Each fraction is tested for a specific biological activity (e.g., antimicrobial, tyrosinase inhibition). phcogrev.comtandfonline.comnih.gov | To identify the fraction containing the compound(s) of interest. | Identification of the most potent fraction (e.g., the dichloromethane or ethyl acetate fraction). phcogrev.comtandfonline.com |

| 4. Iterative Separation | The most active fraction is subjected to further chromatographic purification. | To isolate the individual bioactive compound(s) from the active fraction. | Pure compounds are isolated and their structures are elucidated. |

Chromatographic Separation and Purification Protocols

Chromatography is an essential technique for the purification of individual chemical compounds from a mixture. byjus.comrsc.org Following initial fractionation, various chromatographic methods are employed to isolate this compound and related compounds in a pure form. researchgate.net

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used extensively in the isolation of natural products. orgchemboulder.comlibretexts.org It involves a stationary phase (a solid adsorbent like silica (B1680970) gel or Sephadex) packed into a column, and a mobile phase (a solvent or mixture of solvents) that flows through it, carrying the components of the mixture at different rates. byjus.comorgchemboulder.com

In the isolation of isoflavanones from Desmodium and related genera, open column chromatography is a common step. tandfonline.com For example, the active ethyl acetate fraction from Lespedeza maximowiczii was subjected to open column chromatography using a Sephadex LH-20 resin as the stationary phase. tandfonline.comtandfonline.com Isocratic elution with 80% methanol was used as the mobile phase to separate the components into 96 fractions. tandfonline.comtandfonline.com The choice of adsorbent and solvent system is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). orgchemboulder.com

Table 3: Typical Column Chromatography Parameters for Isoflavanone (B1217009) Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed into the column that separates compounds based on differential adsorption. orgchemboulder.com | Sephadex LH-20, Silica Gel. tandfonline.comresearchgate.net |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column, carrying the sample components. orgchemboulder.com | Isocratic elution with 80% Methanol; Gradient elution with solvent systems like hexane-ethyl acetate or dichloromethane-methanol. tandfonline.comrochester.edu |

| Loading Technique | The method of applying the sample onto the column. | The sample can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel and then carefully added to the top of the column. researchgate.netrochester.edu |

| Fraction Collection | The process of collecting the eluent in separate tubes as it exits the column. libretexts.org | Fractions are collected sequentially and later analyzed by TLC to identify those containing the target compound. libretexts.org |

Other Advanced Separation Methods for this compound Enrichment

To achieve a high degree of purity, especially for structurally similar compounds, more advanced separation techniques are often required following initial column chromatography. rsc.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution version of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles. This results in faster and more efficient separations. In the purification of Desmodianone H and Uncinanone B from Lespedeza maximowiczii, fractions obtained from Sephadex column chromatography were further purified using preparative HPLC. tandfonline.com A common setup for this involves a C18 reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase (like a mixture of acetonitrile (B52724) and water) is used. tandfonline.com This technique is highly effective for the final purification and enrichment of specific isoflavanones from complex fractions.

Other advanced separation technologies such as Simulated Moving Bed (SMB) chromatography , supercritical fluid extraction (SFE) , and membrane separations offer powerful means for purification in various industries, but their specific application for the enrichment of this compound has not been detailed in the reviewed literature. fiveable.meuclouvain.be

Inability to Procure Specific Spectroscopic Data for this compound Hinders Article Generation

A comprehensive search for the detailed spectroscopic data required to generate a scientific article on the chemical compound this compound has concluded without success. Despite identifying the primary research paper detailing its isolation and structure elucidation, "Antimicrobial isoflavanones from Desmodium canum" by Delle Monache et al., published in Phytochemistry (1996, Vol. 41, No. 2, pp. 537-544), the specific experimental data from 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy remains inaccessible.

The user's request specified a detailed article structured around the elucidation of the chemical structure and stereochemistry of this compound, with sections dedicated to the analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, MS, and UV-Vis data. This level of detail, including the creation of data tables, necessitates access to the original characterization data.

Initial searches confirmed the identity of this compound as 5'-Geranyl-2',4',5,7-tetrahydroxy-6-methylisoflavanone, isolated from the plant Desmodium canum. Subsequent efforts were focused on locating the aforementioned 1996 publication by Delle Monache and colleagues, which is the definitive source for this compound's structural analysis. However, access to the full text of this article, or any public database containing the explicit spectroscopic values reported within, could not be obtained.

Without these critical data points—such as chemical shifts (δ) in ppm for ¹H and ¹³C NMR, correlation peaks from 2D NMR experiments, the mass-to-charge ratio (m/z) from mass spectrometry, and maximum absorbance wavelengths (λmax) from UV-Vis spectroscopy—it is not possible to construct a scientifically accurate and thorough article that adheres to the user's stringent outline and content requirements. The generation of the requested data tables and detailed research findings is entirely dependent on this unavailable information.

Therefore, the request to generate the specified English article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time.

Elucidation of the Chemical Structure and Stereochemistry of Desmodianone C

Application of High-Resolution Spectroscopic Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy plays a pivotal role in identifying the characteristic functional groups present in a molecule. For a complex structure like Desmodianone C, the IR spectrum provides valuable insights into its chemical makeup. The analysis of the spectrum would typically reveal absorption bands corresponding to various vibrational modes of the molecule's bonds.

Key functional groups expected to be identified in this compound through IR spectroscopy include:

Hydroxyl (-OH) groups: Broad absorption bands in the region of 3200-3600 cm⁻¹ are indicative of hydroxyl groups, which are common in flavonoid structures.

Carbonyl (C=O) group: A strong, sharp absorption band typically in the range of 1650-1750 cm⁻¹ would confirm the presence of a ketone or other carbonyl functionality, a defining feature of isoflavanones.

Aromatic C=C bonds: Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations of carbon-carbon double bonds within the aromatic rings of the flavonoid scaffold.

C-O bonds: Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, would correspond to the stretching vibrations of carbon-oxygen single bonds, such as those in ether linkages or attached to hydroxyl groups.

Aliphatic C-H bonds: Stretching vibrations for C-H bonds in saturated parts of the molecule would appear just below 3000 cm⁻¹.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | 3200-3600 |

| Carbonyl (C=O) | 1650-1750 |

| Aromatic C=C | 1450-1600 |

| C-O | 1000-1300 |

| Aliphatic C-H | < 3000 |

Stereochemical Determination and Conformational Analysis

The three-dimensional arrangement of atoms in this compound, including its stereochemistry and preferred conformations, is critical to understanding its properties and potential biological activity.

Characterization of Chiral Centers

Chiral centers are carbon atoms that are attached to four different substituent groups, leading to the possibility of stereoisomers (enantiomers and diastereomers). The identification and assignment of the absolute configuration (R or S) of these centers are fundamental aspects of stereochemical determination.

The isoflavanone (B1217009) core of this compound contains at least one chiral center at the C-3 position. The presence of additional chiral centers would depend on the specific nature of the substituents attached to the core structure. The determination of the absolute configuration at these centers is typically achieved through a combination of techniques, including:

NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of different protons in the molecule, which can help in deducing the relative stereochemistry.

Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for chiral molecules and can provide information about the absolute configuration by comparing the experimental CD spectrum with that of known compounds or with theoretical calculations.

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive determination of the absolute stereochemistry.

Conformational Preferences and Dynamics

The flexible parts of the this compound molecule, particularly the heterocyclic ring and any acyclic substituents, can adopt various spatial arrangements known as conformations. The study of these conformational preferences and the dynamics of their interconversion is known as conformational analysis.

Biosynthetic Pathways and Precursor Studies of Desmodianone C

Proposed Biosynthetic Routes for Isoflavonoid (B1168493) Skeletons

The biosynthesis of Desmodianone C begins with the general phenylpropanoid pathway, a fundamental process in higher plants responsible for producing a vast array of secondary metabolites. The journey starts with the amino acid L-phenylalanine. nih.govfrontiersin.org A series of three key enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical precursor for flavonoid biosynthesis. nih.govfrontiersin.org

The key enzymes in this initial phase are:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov

Cinnamate 4-hydroxylase (C4H): C4H then introduces a hydroxyl group onto cinnamic acid, yielding p-coumaric acid. nih.govmdpi.com

4-coumarate:CoA ligase (4CL): Finally, 4CL activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA. nih.govfrontiersin.org

From this point, the pathway enters the flavonoid-specific branch. Chalcone (B49325) synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. frontiersin.org This chalcone is the foundational C6-C3-C6 skeleton from which most flavonoids are derived. frontiersin.org

The defining step for isoflavonoids is the intramolecular rearrangement of the B-ring from position C-2 to C-3 of the heterocyclic C-ring. This critical migration is catalyzed by a specific cytochrome P450 enzyme, isoflavone (B191592) synthase (IFS) . nih.govresearchgate.net IFS acts on a flavanone (B1672756) intermediate (like naringenin, formed from naringenin chalcone by chalcone isomerase), converting it into a 2-hydroxyisoflavanone (B8725905). mdpi.commdpi.com Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the stable isoflavone core structure. mdpi.com This isoflavone skeleton then undergoes various modifications to create the diversity of isoflavonoids, including this compound.

Enzymatic Transformations and Key Intermediates

The assembly of the unique this compound molecule requires a series of specific enzymatic modifications to the basic isoflavonoid skeleton. While the precise enzymatic cascade for this compound is not fully elucidated, the key transformations can be inferred from its structure and known isoflavonoid biochemistry.

Following the formation of an isoflavone precursor, such as daidzein (B1669772) or genistein (B1671435), several types of enzymes are proposed to be involved: frontiersin.org

Hydroxylases: These enzymes, often cytochrome P450 monooxygenases, add hydroxyl (-OH) groups to specific positions on the aromatic rings.

Methyltransferases: The C-6 methyl group on the A-ring of this compound is installed by a C-methyltransferase, a class of enzymes known to participate in flavonoid modification. nih.gov

Prenyltransferases: A crucial step is the attachment of a prenyl group, typically from dimethylallyl pyrophosphate (DMAPP), to the isoflavonoid core. This is a common modification that enhances the biological activity of flavonoids. nih.gov

Cyclases: The complex, multi-ring side chain of this compound suggests the action of cyclase enzymes. nih.gov After the initial prenylation, these enzymes would catalyze intramolecular cyclization reactions to form the distinctive fused ring system. The formation of such complex moieties often involves carbocation intermediates stabilized within the enzyme's active site. nih.govnih.gov

The direct precursor to this compound is likely a C-methylated isoflavanone (B1217009) that undergoes prenylation and subsequent enzymatic cyclization. The process highlights how a conserved core pathway can be elaborated by downstream enzymes to generate significant molecular diversity.

Table 1: Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Abbreviation | Function in Pathway |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. nih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. frontiersin.org |

| Chalcone synthase | CHS | Forms the chalcone skeleton from p-coumaroyl-CoA and malonyl-CoA. frontiersin.org |

| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone (e.g., naringenin). frontiersin.org |

| Isoflavone synthase | IFS | Catalyzes the key B-ring migration to form a 2-hydroxyisoflavanone. nih.gov |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone to form the stable isoflavone. mdpi.com |

| Methyltransferases | - | Add methyl groups to the isoflavonoid core. nih.gov |

| Prenyltransferases | - | Attach prenyl side chains. nih.gov |

Influence of Environmental Factors on Biosynthesis (e.g., Stress Metabolites, Phytoalexins)

The production of isoflavonoids, including this compound, is not static but is dynamically regulated in response to environmental cues. Isoflavonoids are well-documented as phytoalexins , which are antimicrobial and anti-pathogenic compounds synthesized by plants de novo in response to stress. nih.govmdpi.com Their synthesis can be triggered by both biotic factors, such as fungal or bacterial infection, and abiotic factors like UV radiation, heavy metals, or drought. nih.govd-nb.info

This stress-induced accumulation is a key component of the plant's defense system. nih.gov The presence of pathogens or herbivores can trigger signaling cascades that lead to the upregulation of biosynthetic genes for these defensive compounds. frontiersin.orgfrontiersin.org For example, many isoflavonoids are known to deter insects or inhibit the growth of pathogenic fungi. nih.govfrontiersin.org

A study on Desmodium styracifolium under simulated drought stress using PEG 6000 demonstrated this environmental influence directly. The stress condition led to a decrease in the accumulation of isoflavonoids. frontiersin.orgnih.gov This was correlated with the significant downregulation of key biosynthetic genes, including CHS (chalcone synthase) and CHI (chalcone isomerase). frontiersin.orgnih.gov This indicates that environmental stressors directly impact the transcriptional regulation of the isoflavonoid pathway, thereby controlling the quantity of the final products.

Furthermore, some Desmodium species are known to produce allelopathic compounds that inhibit the growth of other plants, such as the parasitic weed Striga. mdpi.comresearchgate.net This production is a response to the biotic environment, showcasing how the biosynthesis of complex isoflavonoids is integrated into the plant's ecological interactions.

Comparative Biosynthesis within the Desmodium Genus

The genus Desmodium is a rich source of structurally diverse isoflavonoids, highlighting variations in the biosynthetic pathways among different species. researchgate.netresearchgate.net While the core pathway to the basic isoflavone skeleton is likely conserved across the genus, the downstream modification enzymes create a unique chemical profile for each species.

For instance:

Desmodium uncinatum produces a variety of isoflavonoids, including the C-methylated and C-prenylated isoflavanones Uncinanone D and Uncinanone E, as well as pterocarpans like uncinacarpan. nih.govresearchgate.net

Desmodium styracifolium is known to produce isoflavanone O-glycosides and other flavonoids, with its metabolic profile showing significant changes under abiotic stress. frontiersin.orgnih.govresearchgate.net

Other species like D. gangeticum and D. triflorum have also been found to contain a wide array of flavonoids and isoflavonoids. researchgate.net

The existence of this compound, with its specific methylation and complex cyclized side-chain, alongside other related but distinct structures like the Uncinanones in D. uncinatum, points to species-specific evolution of the downstream biosynthetic enzymes. These likely include different methyltransferases, prenyltransferases, and cyclases that act on common isoflavanone precursors. This diversification allows different Desmodium species to adapt to their specific ecological niches by producing a unique cocktail of bioactive compounds for defense and signaling.

Table 2: Examples of Isoflavonoids in Different Desmodium Species

| Species | Example Compound(s) | Key Structural Features | Reference |

|---|---|---|---|

| Desmodium sp. | This compound | Isoflavanone, C-methylated, complex cyclized side-chain | - |

| Desmodium uncinatum | Uncinanone D | Isoflavanone, C-prenylated, trimethoxylated B-ring | nih.gov |

| Desmodium uncinatum | Uncinanone E | Isoflavanone, C-methylated, dimethoxylated | nih.gov |

Chemical Synthesis and Derivatization Strategies for Desmodianone C and Analogues

Total Chemical Synthesis Approaches from Simpler Precursors

The total synthesis of complex isoflavonoids, including structures analogous to Desmodianone C, relies on the methodical construction of the core isoflavanone (B1217009) (3-phenylchroman-4-one) skeleton and the subsequent introduction of various functional groups. Several established routes to the isoflavone (B191592) core, which can be subsequently reduced to the isoflavanone, have been developed. rsc.org

Traditional and modern strategies for constructing the isoflavone framework, a direct precursor to the isoflavanone core of this compound, include:

The Deoxybenzoin (B349326) Route : This classic method involves the acylation of a substituted phenol (B47542) with a phenylacetic acid derivative to form a 2-hydroxydeoxybenzoin. rsc.org This intermediate then undergoes reaction with a formylating agent, such as N,N-dimethylformamide-dimethylacetal (DMF-DMA), followed by acid-catalyzed cyclization to yield the isoflavone ring system. rsc.orgacs.org

Oxidative Rearrangement of Chalcones : In a pathway that mimics biosynthesis, chalcones can be subjected to oxidative rearrangement using reagents like thallium(III) nitrate (B79036) to induce a 1,2-aryl migration, converting the chalcone (B49325) scaffold into the isoflavone skeleton. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions : Modern synthetic methods frequently employ palladium-catalyzed reactions for efficient C-C bond formation. The Suzuki-Miyaura coupling, which joins a functionalized chromone (B188151) (e.g., a 3-iodochromone) with an appropriately substituted arylboronic acid, is a key strategy for building the isoflavone core. acs.orgnih.govacs.org Similarly, Negishi cross-coupling reactions using C-3 zincated chromones have also been successfully applied. rsc.org

Synthesis from Benzofuran Precursors : An alternative approach involves the transformation of 2-aroylbenzofurans into isoflavones. rsc.orgnih.gov

Once the isoflavone is formed, it can be reduced to the isoflavanone skeleton characteristic of this compound.

The assembly of a complex molecule like this compound requires a diverse toolkit of synthetic reactions to build the carbon skeleton and install functional groups with precise control.

Alkylation : This reaction is fundamental for introducing carbon-based substituents. In the context of this compound, the geranyl side chain is a key feature. Synthetically, such prenyl or geranyl groups are often installed via nucleophilic substitution, where a phenoxide anion reacts with an alkyl halide like prenyl bromide or geranyl bromide in the presence of a base. nih.govacs.org This is a common strategy for creating prenylated flavonoids.

Acylation : Acylation reactions, particularly Friedel-Crafts acylation, are crucial for the initial steps of many isoflavonoid (B1168493) syntheses. For instance, the reaction of a phenol with a substituted acetic acid in the presence of a Lewis acid (e.g., boron trifluoride etherate) forms the deoxybenzoin intermediate, which is central to the classical isoflavone synthesis pathway. rsc.orgjst.go.jp

Oxidation and Reduction : The oxidation state of the chromane (B1220400) ring is a defining feature of isoflavonoids. The conversion of a flavanone (B1672756) to an isoflavone involves an oxidative rearrangement. rsc.org Conversely, the synthesis of isoflavanones and isoflavans from isoflavone precursors requires reduction. Catalytic hydrogenation is a common method for reducing the C2-C3 double bond of an isoflavone to yield an isoflavanone. rsc.org Further reduction of the carbonyl group can produce isoflavan-4-ols. thieme.de

| Reaction Type | Reagents & Conditions Example | Purpose in Isoflavonoid Synthesis | Reference(s) |

| Alkylation (Prenylation) | NaH, Prenyl Bromide, THF | Introduction of prenyl/geranyl side chains onto the phenolic rings. | nih.gov, acs.org |

| Acylation (Friedel-Crafts) | Boron Trifluoride Etherate, Phenylacetic Acid | Formation of deoxybenzoin intermediates from phenolic precursors. | jst.go.jp, rsc.org |

| Cyclization (Formylation) | DMF-DMA, followed by acid | Ring closure of deoxybenzoin to form the chromone ring of isoflavones. | rsc.org, acs.org |

| Cross-Coupling (Suzuki) | Pd Catalyst, Arylboronic Acid, 3-Iodochromone | Construction of the C3-aryl bond to form the isoflavone skeleton. | nih.gov, acs.org |

| Reduction (Hydrogenation) | H₂, Pd/C | Conversion of isoflavones to isoflavanones. | rsc.org |

| Oxidative Rearrangement | Thallium(III) Nitrate on Montmorillonite Clay | Conversion of chalcones to isoflavones via 1,2-aryl migration. | rsc.org |

This compound possesses a chiral center at the C-3 position of the isoflavanone core. Therefore, controlling the stereochemistry during synthesis is critical for obtaining the specific, naturally occurring enantiomer. Several methods for the stereoselective synthesis of isoflavonoids have been developed.

One powerful approach involves the asymmetric transfer hydrogenation (ATH) of a prochiral isoflavone. Using a ruthenium catalyst with a chiral ligand, isoflavones can be reduced to racemic isoflavanones, which then undergo a highly selective dynamic kinetic resolution to yield enantiomerically pure isoflavan-4-ols. thieme.de These chiral alcohols are versatile intermediates that can be further elaborated into more complex structures like pterocarpans. thieme.de

Another bio-inspired strategy relies on a 1,2-aryl shift within a flavonoid scaffold. This method mimics the key biosynthetic step that forms the isoflavonoid skeleton. The reaction can be performed on catechin-derived substrates, and the use of organoaluminum reagents can facilitate a stereospecific 1,2-shift and subsequent alkylation, leading to the stereoselective synthesis of isoflavans like (–)-equol. rsc.org

Semi-Synthetic Modifications of this compound

While no semi-synthetic modifications of this compound itself have been reported, the modification of other natural isoflavonoids is a common strategy to enhance bioactivity, improve pharmacokinetic properties, or create novel compounds for screening. researchgate.net These techniques could be applied to this compound.

Common modifications include:

Mannich Reactions : The reaction of an isoflavonoid with formaldehyde (B43269) and a primary or secondary amine can introduce aminomethyl groups, leading to analogues with different solubility and biological profiles. For example, this was used to create a library of analogues from phenoxodiol (B1683885), an isoflavene. nih.gov

Esterification and Etherification : The hydroxyl groups on the isoflavonoid scaffold are common sites for modification. Esterification with moieties like acetyl ferulic acid or etherification through isopropylation has been used to modify isoflavones such as genistein (B1671435) and biochanin A to improve their anti-diabetic properties. mdpi.com

Glycosylation : Attaching sugar moieties to the isoflavonoid core can significantly alter properties like water solubility and bioavailability. The semi-synthetic isoflavene phenoxodiol was successfully glycosylated using a recombinant glycosyltransferase. jmb.or.kr

Biotransformation-Enabled Synthesis of this compound and Derivatives

Biotransformation offers an alternative to chemical synthesis, using whole microbial cells or isolated enzymes to perform specific and often highly selective chemical reactions under mild conditions. researchgate.netnih.gov This "green chemistry" approach is particularly useful for reactions that are difficult to achieve with conventional chemical methods, such as regioselective hydroxylation of complex molecules. nih.govnih.gov

Microorganisms from genera such as Aspergillus, Streptomyces, and Burkholderia have been shown to metabolize isoflavonoids through various reactions, including hydroxylation, methylation, glycosylation, and cyclization. researchgate.netresearchgate.net For example, recombinant E. coli expressing enzymes from Burkholderia sp. have been used to biotransform synthetic isoflavonoids. nih.gov The biphenyl-2,3-dioxygenase (BphA) enzyme from this bacterium can hydroxylate the B-ring of various isoflavones, such as converting daidzein (B1669772) into 7,2',4'-trihydroxyisoflavone. nih.govnih.gov Such enzymatic systems could potentially be used to introduce or modify hydroxyl groups on a this compound precursor or the final molecule itself.

| Biotransformation Reaction | Microorganism/Enzyme System Example | Transformation Achieved | Reference(s) |

| Hydroxylation | Burkholderia sp. (BphA enzyme) | Conversion of daidzein to 7,2',4'-trihydroxyisoflavone. | nih.gov, nih.gov |

| Hydroxylation/Dehalogenation | Burkholderia sp. (BphA enzyme) | Dihydroxylation and dehalogenation of a fluorinated isoflavone. | nih.gov |

| General Modifications | Fungi and Actinomycetes | Hydroxylation, methylation, glycosylation, cyclisation, hydrogenation. | researchgate.net |

Synthesis of Structural Analogues for Mechanistic and Structure-Activity Relationship Investigations

The synthesis of structural analogues is a cornerstone of medicinal chemistry, allowing researchers to understand which parts of a molecule are essential for its biological activity (the pharmacophore) and to optimize its potency and selectivity. nih.gov

For complex isoflavonoids, this involves systematically modifying different parts of the molecule—such as the substitution pattern on the aromatic rings, the nature of the side chains, or the stereochemistry—and then testing the biological activity of the resulting analogues. For instance, the first total synthesis of biliatresone, a toxic isoflavonoid, was developed in a convergent manner that also allowed for the creation of several analogues. nih.govacs.org The subsequent structure-activity relationship (SAR) study revealed the critical importance of an ortho-hydroxyl group on the B-ring for its toxicity. nih.gov

Mechanistic Investigations of Desmodianone C S Biological Activities

Molecular Mechanisms of Tyrosinase Inhibition

Desmodianone C, an isoflavonoid (B1168493) found in plants of the Desmodium genus, has garnered scientific interest for its potential biological activities, including the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.govresearchgate.net Understanding the molecular mechanisms behind this inhibition is crucial for evaluating its potential applications.

Kinetic Studies of Tyrosinase Inhibition (e.g., Competitive, Non-Competitive, Mixed-Type)

While specific kinetic studies detailing the inhibition type of this compound against tyrosinase are not extensively available in the reviewed literature, the inhibitory kinetics of structurally related isoflavonoids provide valuable insights. Generally, tyrosinase inhibitors can be classified based on their mechanism of action, such as competitive, non-competitive, uncompetitive, or mixed-type inhibitors. nih.gov For instance, some flavonoids have been shown to exhibit competitive inhibition, suggesting they bind to the active site of the enzyme, often by chelating the copper ions essential for catalytic activity. mdpi.commdpi.com Other flavonoids demonstrate mixed-type inhibition. mdpi.com

Kinetic analyses of related isoflavonoids, such as 6,7,4′-trihydroxyisoflavone, have identified it as a competitive inhibitor of tyrosinase's monophenolase activity. nih.gov Another related compound, mirkoin, also acts as a reversible and competitive inhibitor. mdpi.com In contrast, some flavonolignans exhibit mixed-type inhibitory modes. mdpi.com Given the structural similarities, it is plausible that this compound could also act as a competitive or mixed-type inhibitor, but dedicated kinetic studies are required for confirmation.

Table 1: Inhibitory Mechanisms of Related Flavonoids on Tyrosinase

| Compound/Class | Inhibition Type | Reference |

| 6,7,4′-Trihydroxyisoflavone | Competitive | nih.gov |

| Mirkoin | Competitive, Reversible | mdpi.com |

| Flavonolignans | Mixed-Type | mdpi.com |

| Morin | Competitive | nih.gov |

| Rottlerin | Mixed-Type | mdpi.com |

| Mallotophilippen A & B | Non-competitive | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Role of Specific Functional Groups in Tyrosinase Binding and Catalysis

The inhibitory activity of isoflavonoids against tyrosinase is closely linked to their molecular structure, particularly the arrangement of hydroxyl groups. mdpi.comnih.gov For many flavonoids, the ability to chelate the copper ions (Cu²⁺) in the active site of tyrosinase is a key mechanism of inhibition. uniprot.org The active site of tyrosinase contains a binuclear copper center that is crucial for its catalytic activity in oxidizing tyrosine to dopa and then to dopaquinone. uniprot.orgrug.nl

Studies on various isoflavonoids suggest that the presence and position of hydroxyl groups on the A and B rings are critical. For example, hydroxyl groups at the C-6 and C-7 positions of the isoflavone (B191592) backbone have been suggested to be essential for tyrosinase inhibition. mdpi.comnih.gov Furthermore, 7,8,4′-trihydroxyisoflavone and 7,3′,4′-trihydroxyisoflavone have demonstrated significant inhibitory activity, whereas analogs like daidzein (B1669772) and genistein (B1671435) show little effect, highlighting the importance of the specific hydroxylation pattern. nih.gov The structural features of this compound, which include specific hydroxyl and other functional groups, likely play a direct role in its interaction with the tyrosinase active site, potentially through hydrogen bonding and copper chelation, but detailed molecular docking and structural studies are needed to elucidate the precise interactions.

Comparative Analysis with Related Isoflavonoids (e.g., Desmodianone H, Uncinanone B)

Comparing the tyrosinase inhibitory activity of this compound with its structural relatives, such as Desmodianone H and Uncinanone B, provides valuable structure-activity relationship insights. Research has shown that both Desmodianone H and Uncinanone B, isolated from Lespedeza maximowiczii, exhibit potent inhibitory effects on mushroom tyrosinase. tandfonline.com

Notably, Uncinanone B (IC₅₀ value of 0.57 μM) demonstrated stronger anti-tyrosinase activity than Desmodianone H (IC₅₀ value of 1.00 μM). tandfonline.com Both compounds were significantly more potent than the commonly used inhibitor, kojic acid (IC₅₀ value of 84 μM). tandfonline.com Although direct comparative data for this compound is limited in the same studies, the high potency of these related compounds suggests that the core isoflavonoid structure present in the Desmodium and Lespedeza genera is a promising scaffold for tyrosinase inhibition. nih.govtandfonline.com The differences in activity between Desmodianone H and Uncinanone B are likely due to subtle variations in their chemical structures, which could affect their binding affinity to the tyrosinase active site. tandfonline.com

Table 2: Comparative Tyrosinase Inhibitory Activity of Related Isoflavonoids

| Compound | Source | IC₅₀ (μM) | Reference |

| Desmodianone H | Lespedeza maximowiczii | 1.00 | tandfonline.com |

| Uncinanone B | Lespedeza maximowiczii | 0.57 | tandfonline.com |

| Kojic Acid (Control) | - | 84 | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Elucidation of Antioxidant Mechanisms

In addition to enzyme inhibition, this compound is reported to possess antioxidant properties. smolecule.com Antioxidants can act through various mechanisms to protect cells from damage caused by reactive oxygen species (ROS). nih.gov

Free Radical Scavenging Pathways

One of the primary mechanisms of antioxidant action is direct free radical scavenging. nih.gov Compounds with this ability can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions. researchgate.netnih.gov this compound has been shown to scavenge free radicals, which is a key aspect of its antioxidant activity. smolecule.com This activity is likely attributable to the phenolic hydroxyl groups in its isoflavonoid structure. Phenolic compounds are well-known for their ability to act as hydrogen donors, stabilizing free radicals and preventing further oxidative damage. mdpi.com The specific pathways would involve the interaction of this compound with radicals such as superoxide (B77818) (O₂•⁻), hydroxyl (•OH), and peroxyl radicals. nih.govmdpi.com

Modulation of Oxidative Stress Responses in Cellular Systems

Beyond direct scavenging, antioxidants can also exert their effects by modulating cellular signaling pathways involved in the oxidative stress response. nih.govuantwerpen.be When cells are under oxidative stress, a state of imbalance between ROS production and antioxidant defenses, various protective mechanisms are activated. scielo.brqu.edu.qa While specific studies on this compound's role in modulating these cellular pathways are not detailed, it is known that some antioxidants can influence the expression and activity of antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.comscielo.br They can also impact transcription factors, such as Nrf2, which regulate the expression of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Therefore, it is plausible that this compound may help reduce oxidative stress in cellular systems not only by direct scavenging but also by bolstering the cell's own antioxidant defense systems. smolecule.com

Investigation of Cytotoxicity Mechanisms in Cellular ModelsStudies detailing the cytotoxic effects and mechanisms of this compound in various cellular models are not available.

Compound Names Mentioned

As no specific research on this compound's mechanisms was found, a table of related compounds cannot be generated.

Induction of Apoptosis in Specific Cell Lines

Programmed cell death, or apoptosis, is a crucial process for normal tissue development and homeostasis, and its dysregulation is a hallmark of diseases like cancer. plos.org The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. abcam.com Apoptosis is characterized by distinct morphological features, including cell shrinkage, membrane blebbing, and DNA fragmentation. plos.org The process can be initiated through various chemical or biological stimuli that activate a cascade of specific proteins, such as caspases. abcam.comnih.gov

Currently, there is no publicly available scientific literature or experimental data detailing the specific effects of this compound on the induction of apoptosis in any particular cell lines. Research on the apoptotic potential of this specific compound has not been reported in the available resources. Therefore, no data tables or detailed research findings on its ability to trigger programmed cell death can be provided at this time.

Interactions with Biological Macromolecules and Enzymes

Enzyme Inhibition or Induction Pathways

Enzymes are critical for a vast array of biological processes, and their activity can be modulated by small molecules. numberanalytics.com Enzyme inhibition occurs when a molecule, known as an inhibitor, binds to an enzyme and decreases its activity. numberanalytics.comucl.ac.uk This inhibition can be reversible (competitive, non-competitive, uncompetitive, or mixed) or irreversible. numberanalytics.comucl.ac.ukwikipedia.org Conversely, enzyme induction is a process where a molecule leads to an increase in the expression of an enzyme, which can alter metabolic pathways. mdedge.comnumberanalytics.comoatext.com This is often regulated by nuclear receptors that, when activated, trigger the transcription of specific enzyme-coding genes. oatext.combioivt.comnih.gov

While the isoflavonoid class of compounds, to which this compound belongs, is known to interact with various enzymes, specific data on this compound is limited. For instance, other isoflavonoids like uncinanone B and desmodianone H have been shown to inhibit tyrosinase. mdpi.com However, no studies were found that specifically detail the inhibitory or inductive effects of this compound on any particular enzyme or enzyme pathway.

Table of Enzyme Inhibition Types

| Inhibition Type | Description |

| Competitive | Inhibitor binds to the active site, competing with the substrate. ucl.ac.ukresearchgate.net |

| Non-competitive | Inhibitor binds to a site other than the active site, altering enzyme conformation. ucl.ac.ukresearchgate.net |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. ucl.ac.ukresearchgate.net |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org |

| Irreversible | Inhibitor covalently binds to the enzyme, permanently inactivating it. ucl.ac.uk |

Receptor Binding Studies (e.g., In Silico Prediction for G-Protein Coupled Receptors)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. nih.govmdpi.com In silico molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand, such as a small molecule, and a receptor protein. mdpi.comnih.gov This method can provide insights into the potential biological targets of a compound. nih.gov

There are no available in silico or experimental receptor binding studies for this compound in the public domain. Computational predictions or experimental validations of its binding to any receptors, including G-protein coupled receptors, have not been reported in the accessed scientific literature.

Structure Activity Relationship Sar Studies of Desmodianone C and Its Analogues

Identification of Essential Pharmacophores for Biological Activity

Pharmacophore modeling, a cornerstone of rational drug design, represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. For Desmosdumotin C, SAR studies have illuminated several critical pharmacophoric elements that contribute to its antitumor activity.

The foundational structure of Desmosdumotin C is a chalcone (B49325), a class of compounds known for a diverse range of bioactivities, including antitumor effects. researchgate.net The core chalcone skeleton, characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system, is considered a primary pharmacophore. The electrophilic nature of the α,β-unsaturated ketone makes it a potential Michael acceptor, allowing for covalent interactions with nucleophilic residues, such as cysteine, in target proteins.

The B-ring of Desmosdumotin C also plays a significant role in modulating its activity. While the parent compound has an unsubstituted phenyl B-ring, studies on its analogues have shown that substitutions on this ring can dramatically impact potency and selectivity. core.ac.ukrsc.org This indicates that the B-ring is an important site for modification to fine-tune the pharmacological profile of Desmosdumotin C.

The core α,β-unsaturated chalcone system.

The highly substituted, non-aromatic A-ring with its specific alkyl substitution pattern.

The modifiable aromatic B-ring.

Impact of Substituent Modifications on Activity Profile

Systematic modifications of the Desmosdumotin C scaffold have been undertaken to explore the SAR and develop analogues with improved antitumor activity and selectivity. These studies have provided a wealth of data on how different substituents on both the A and B rings affect cytotoxicity against various human cancer cell lines.

Modifications on Ring B:

Initial studies focused on modifying the B-ring of Desmosdumotin C. It was discovered that introducing a bromine atom at the 4-position of the B-ring led to a two- to three-fold enhancement in cytotoxic activity compared to the parent compound. core.ac.uk This finding spurred further investigation into B-ring substitutions. The 4-bromophenyl analogue demonstrated potent cytotoxic activity across several tumor cell lines. researchgate.net The introduction of a 2-furyl group in place of the phenyl B-ring resulted in an analogue with selective activity against human umbilical vein endothelial cells (HUVEC), suggesting potential as an angiogenesis inhibitor. core.ac.ukrsc.org

Modifications on Ring A:

The unique non-aromatic A-ring of Desmosdumotin C has also been a target for extensive modification. The replacement of the methyl and gem-dimethyl groups with longer alkyl chains, such as ethyl and propyl groups, has been explored. Tripropyl functionalization of the A-ring was found to enhance the cytotoxic activity. rsc.org For instance, the 4-bromo-3',3',5'-tripropyl analogue displayed significant cytotoxicity against a panel of cancer cell lines, including A549 (lung), A431 (skin), 1A9 (ovarian), and HCT-8 (colon), with ED₅₀ values in the range of 0.9–1.3 µg/mL. core.ac.ukrsc.org

Conversely, some modifications to the A-ring were found to be detrimental to the activity. For example, a tetramethyl analogue and a dimethyl analogue (ceroptene) were less potent than the parent Desmosdumotin C. core.ac.uk

Combined A and B Ring Modifications:

The combination of optimal substitutions on both rings has led to the development of highly potent analogues. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study using the comparative molecular field analysis (CoMFA) method was performed on 32 Desmosdumotin C analogues, which guided the design and synthesis of new derivatives with enhanced activity. nih.gov The synthesized compounds exhibited ED₅₀ values ranging from 1.1 to 25.1 µM against a panel of human cancer cell lines. nih.gov One of the most potent analogues, 4-bromo-3',3',5'-tripropyl Desmosdumotin C, showed strong inhibition of both the drug-sensitive KB cell line and its vincristine-resistant counterpart, KB-VIN, indicating its potential to overcome multidrug resistance. core.ac.uk

The following interactive table summarizes the cytotoxic activity of selected Desmosdumotin C analogues.

| Compound | Ring A Substituents | Ring B Substituent | Cell Line | ED₅₀ (µg/mL) |

| Desmosdumotin C (1) | 3',3'-dimethyl, 5'-methyl | H | A549 | 3.5 |

| 1A9 | 4.0 | |||

| 4-Bromodesmosdumotin C (2) | 3',3'-dimethyl, 5'-methyl | 4-Br | A549 | 1.0 |

| 1A9 | 1.2 | |||

| KB | 1.5 | |||

| KB-VIN | 1.0 | |||

| 2-Furyl analogue (16) | 3',3'-dimethyl, 5'-methyl | 2-Furyl | HUVEC | 1.9 |

| 3',3',5'-Tripropyl analogue (25) | 3',3',5'-tripropyl | H | A549 | 2.3 |

| 4-Bromo-3',3',5'-tripropyl analogue (26) | 3',3',5'-tripropyl | 4-Br | A549 | 1.0 |

| A431 | 1.2 | |||

| 1A9 | 0.9 | |||

| HCT-8 | 1.3 | |||

| KB | 0.9 | |||

| KB-VIN | 0.9 |

Data sourced from Nakagawa-Goto et al., 2007. core.ac.uk

Comparative SAR with Other Isoflavonoids (e.g., Desmodianone H, Uncinanone B)

A comparative analysis of the SAR of Desmosdumotin C with other structurally related isoflavonoids provides valuable insights into how subtle structural variations can lead to different biological activities. While Desmosdumotin C is primarily investigated for its antitumor effects, related compounds like Desmodianone H and Uncinanone B are known for their tyrosinase inhibitory activity.

Desmosdumotin C possesses a chalcone skeleton, whereas Desmodianone H and Uncinanone B are isoflavanones. This fundamental difference in the core structure—an open-chain α,β-unsaturated ketone versus a heterocyclic flavanone (B1672756) ring—is likely a key determinant of their differing primary biological targets.

In the context of antitumor activity, a more direct comparison can be made with Desmosdumotin B, another flavonoid isolated from the same plant genus. Desmosdumotin B analogues have been extensively studied for their potent and selective cytotoxicity against multidrug-resistant (MDR) cancer cells. Similar to Desmosdumotin C, the SAR studies of Desmosdumotin B analogues highlight the importance of the alkyl substitutions on the A-ring. For Desmosdumotin B, replacing the methyl groups with ethyl groups significantly enhanced the MDR-selective activity. This parallels the findings for Desmosdumotin C, where increasing the lipophilicity of the A-ring substituents with propyl groups boosted cytotoxic potency. core.ac.ukrsc.org

Another related compound, Desmosdumotin D, has been studied for its anti-HIV activity. The SAR study of Desmosdumotin D and its analogues indicated that the phenolic hydroxyl groups and the two benzene (B151609) rings are potential pharmacodynamic groups for interaction with HIV integrase.

This comparative analysis reveals that the Desmosdumotin scaffold is a privileged structure that can be tailored to target different biological pathways through specific modifications of its A and B rings and the core skeleton.

Computational and in Silico Approaches in Desmodianone C Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, effectively simulating the "lock-and-key" fit at an atomic level. This method is crucial for identifying potential drug candidates and analyzing the specific interactions that stabilize the ligand-protein complex.

In a large-scale computational screening of approximately 2,500 flavonoids, Desmodianone C was identified as a potential inhibitor of the Dengue virus NS2B/NS3 protease. pjps.pk This protease is essential for viral replication, making it a key target for antiviral drug development. pjps.pkplos.orgrsc.orgmdpi.comnih.gov The docking study aimed to identify flavonoids that could bind effectively to the protease's catalytic triad, thereby inhibiting its function. pjps.pk

While specific binding energy values for this compound from this large screening are not detailed, studies on related compounds highlight the utility of this approach. For instance, research on other isoflavones and related compounds has successfully used docking to probe interactions with targets like tyrosinase and the ryanodine (B192298) receptor. mdpi.comfrontiersin.org In one such study, Desmodianone H and another isoflavone (B191592), Uncinanone B, were identified as potent tyrosinase inhibitors. tandfonline.comnih.govnih.gov Such findings underscore the value of molecular docking in pinpointing promising ligand-target pairs for further investigation.

Table 1: Examples of Molecular Docking Studies on Desmodianone and Related Compounds

| Compound | Protein Target | Study Type | Key Finding/Purpose |

|---|---|---|---|

| This compound | Dengue Virus NS2B/NS3 Protease | Virtual Screening | Identified as a potential inhibitor in a large-scale flavonoid screen. pjps.pk |

| Desmodianone H | Mushroom Tyrosinase | Bioactivity-guided isolation & Inhibition Assay | Identified as a novel, potent tyrosinase inhibitor. tandfonline.comnih.gov |

| Uncinanone B | Mushroom Tyrosinase | Bioactivity-guided isolation & Inhibition Assay | Showed stronger tyrosinase inhibition than Desmodianone H. tandfonline.comnih.gov |

Molecular Dynamics Simulations for Binding Conformation and Stability

Following the static predictions of molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and reveal crucial conformational changes in both the ligand and the protein. This technique provides a more realistic understanding of the binding event in a physiological environment.

Currently, specific molecular dynamics simulation studies focused on this compound are not publicly available. However, this method represents the logical next step after a promising docking result, such as the predicted interaction between this compound and the Dengue virus protease.

An MD simulation would typically analyze parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the simulation time (e.g., nanoseconds) suggests that the ligand remains securely in the binding pocket. Furthermore, these simulations can detail the persistence of key interactions, like hydrogen bonds, and calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. For example, MD simulations have been used to confirm the stable binding of novel inhibitors to the DENV NS2B-NS3 protease, validating the initial docking predictions. rsc.org

In Silico Screening for Novel Biological Targets

In silico screening encompasses several computational strategies to identify bioactive molecules or their targets from vast digital libraries. When a compound like this compound shows interesting biological activity, these screening methods can be employed to find its potential molecular targets.

One powerful technique is inverse docking (or reverse docking). Unlike traditional docking which screens many compounds against one target, inverse docking screens a single compound against a large database of known protein structures. frontiersin.orgjst.go.jpnih.gov This approach can generate new hypotheses about a compound's mechanism of action or identify reasons for off-target effects. frontiersin.orgjst.go.jp By docking this compound against a library of human proteins, researchers could uncover previously unknown targets, potentially revealing new therapeutic applications for the compound. nih.govresearchgate.net

The study that identified this compound as a potential Dengue protease inhibitor is an example of a virtual screening campaign. pjps.pk In this approach, a library of compounds is computationally screened against a specific target to filter for potential hits, which can then be validated experimentally. This significantly narrows down the number of compounds for expensive and time-consuming lab work.

Table 2: In Silico Screening Approaches in Drug Discovery

| Screening Method | Description | Application to this compound |

|---|---|---|

| Virtual Screening | Docking a large library of compounds to a single, known protein target. | Used to identify this compound as a potential inhibitor of DENV NS2B/NS3 protease from a library of 2,500 flavonoids. pjps.pk |

| Inverse Docking | Docking a single compound of interest to a library of many different protein targets. frontiersin.orgjst.go.jp | A potential future strategy to identify novel biological targets for this compound and understand its polypharmacology. nih.govoup.com |

Predictive Modeling for Structure-Activity Relationship Enhancements

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jcpjournal.orgmdpi.comtandfonline.comnih.govjddtonline.info By building a predictive model, QSAR can guide the chemical modification of a lead compound, like this compound, to enhance its potency or other desirable properties. mdpi.comtandfonline.com

While no specific QSAR models for this compound have been published, the groundwork for such a study exists. For example, research has shown that the isoflavones Desmodianone H and Uncinanone B have different potencies as tyrosinase inhibitors, with Uncinanone B being more active. tandfonline.comnih.gov This difference in activity is directly related to their slight structural differences.

A QSAR study would involve synthesizing or computationally generating a series of this compound analogs with varied structural modifications. The biological activity of these compounds (e.g., their IC₅₀ values against a target like tyrosinase) would be measured. Then, computational software would calculate various molecular descriptors for each analog (e.g., electronic properties, size, hydrophobicity). Finally, statistical methods are used to build a regression model that links these descriptors to the observed activity. jddtonline.info The resulting QSAR equation can then be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby streamlining the drug optimization process. mdpi.comnih.gov

Interaction Studies with Other Phytochemicals and Xenobiotics

Synergistic and Antagonistic Effects in Combination Studies

The efficacy of Desmodianone C may be altered when used in combination with other phytochemicals. smolecule.com Such interactions can result in either a synergistic effect, where the combined therapeutic impact is greater than the sum of the individual effects, or an antagonistic effect, where the combined effect is diminished. smolecule.comnih.gov

Research has suggested that the complex interactions of phytochemicals can lead to combined actions on multiple cellular targets, which may result in measurable biological effects. nih.gov For instance, studies on other phytochemicals have demonstrated that combinations can enhance therapeutic efficacy. nih.gov One example is the combination of quercetin (B1663063) and kaempferol, which showed a greater effect on LDL-C uptake in HepG2 cells when used together in a 1:1 ratio compared to individual treatments. nih.gov Similarly, a combination of EGCG and caffeine (B1668208) was found to be more effective at inhibiting fat accumulation than either compound alone. nih.gov

In the context of agriculture, studies on Desmodium species have recommended investigating combinations of isolated compounds to confirm synergistic effects in the inhibition of Striga seed germination and radicle growth. 34.250.91 This highlights the recognized potential for synergistic interactions among compounds from this genus.

While the concept of synergistic effects is well-established for many phytochemicals, specific studies detailing the synergistic or antagonistic effects of this compound in combination with other named compounds are not extensively documented in the currently available research. The potential for such interactions makes this compound a candidate for inclusion in polyherbal formulations, where it may enhance therapeutic outcomes or reduce side effects. smolecule.com

Modulation of Drug Metabolism via Enzyme Interactions

This compound has the potential to alter the metabolism of other drugs by interacting with drug-metabolizing enzymes. smolecule.com This modulation can occur through two primary mechanisms: enzyme inhibition or enzyme induction. aumet.com

Enzyme Inhibition: Inhibition of drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, can slow down the breakdown of other drugs. aumet.com This leads to higher and more prolonged levels of the drug in the body, which can increase the risk of adverse effects. aumet.comfda.gov For example, potent inhibitors of CYP3A4, a key enzyme responsible for the metabolism of over half of all medicines, include substances like clarithromycin (B1669154) and grapefruit juice. medsafe.govt.nznih.gov

Enzyme Induction: Conversely, enzyme induction speeds up the activity of these enzymes, causing drugs to be metabolized more quickly than intended. aumet.com This can lead to reduced efficacy of the co-administered drug. mdpi.com St. John's Wort, for instance, is a known inducer of CYP3A4 and can decrease the effectiveness of various medications, including oral contraceptives and certain antidepressants. aumet.commedsafe.govt.nz

The liver and small intestine are the primary sites for drug metabolism, with CYP enzymes playing a crucial role in converting hydrophobic drugs into more water-soluble forms that are easier for the body to eliminate. medsafe.govt.nzmhmedical.com The xenobiotic-metabolizing enzymes are responsible for the metabolism of foreign substances, including drugs. mhmedical.com

While it is indicated that this compound may alter drug metabolism through these pathways, specific studies quantifying its inhibitory or inductive effects on particular CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2) are not detailed in the available literature. smolecule.comaumet.com The potential for such interactions underscores the importance of further research to ensure the safe and effective use of this compound in conjunction with other medications.

Future Research Trajectories for Desmodianone C

Advanced Spectroscopic Characterization of Novel Desmodianone C Derivatives

A foundational avenue of future research will be the synthesis and subsequent spectroscopic analysis of novel derivatives of this compound. This work is crucial for building a library of related compounds, which can help in establishing structure-activity relationships. The characterization of these novel molecules would rely on a suite of advanced spectroscopic techniques. mdpi.com

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), would be employed to determine the exact molecular weight and elemental composition of each new derivative. mdpi.commdpi.com Further structural elucidation would require a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to precisely map the connectivity and spatial relationships of all atoms. mdpi.com Techniques like Fourier-transform infrared (FT-IR) spectroscopy would identify key functional groups present in the derivatives. mdpi.com For derivatives that can be crystallized, X-ray crystallography would provide unambiguous determination of the three-dimensional structure with atomic resolution. mdpi.com

Theoretical approaches, such as Density Functional Theory (DFT) calculations, could complement experimental data by predicting spectroscopic properties (like NMR chemical shifts and vibrational frequencies) and providing insights into the electronic structure of the novel derivatives. rsc.orgrsc.org

Table 1: Spectroscopic Techniques for Characterizing this compound Derivatives

| Technique | Abbreviation | Information Obtained | Primary Application |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR | Connectivity and 3D structure of the carbon-hydrogen framework. | Complete structural elucidation. mdpi.com |

| High-Resolution Mass Spectrometry | HRMS | Precise molecular weight and elemental formula. | Confirmation of molecular identity. mdpi.commdpi.com |

| X-ray Crystallography | - | Definitive 3D atomic arrangement in a crystal. | Unambiguous stereochemical assignment. mdpi.com |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Presence of specific functional groups (e.g., C=O, O-H). | Functional group analysis. mdpi.com |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Electronic transitions and conjugation systems. | Analysis of chromophores. rsc.org |

Deeper Elucidation of Complex Biosynthetic Pathways in Plant Systems

Understanding how this compound is synthesized in plants is a critical area for future investigation. Like other flavanones, its biosynthesis is presumed to occur via the phenylpropanoid pathway. vulcanchem.com Research would focus on identifying the specific enzymes and genetic sequences in Desmodium species responsible for its production.

The general pathway likely starts with the condensation of p-coumaroyl-CoA and malonyl-CoA by chalcone (B49325) synthase to form naringenin (B18129) chalcone, which is then isomerized to naringenin. vulcanchem.com Subsequent enzymatic modifications, such as hydroxylations, methylations, or prenylations catalyzed by enzymes like cytochrome P450s, would lead to the final this compound structure. vulcanchem.com

Elucidating this specific pathway would involve a "cluster to compound" approach, where biosynthetic gene clusters (BGCs) in the plant's genome are identified and then expressed in a heterologous host (like yeast or E. coli) to confirm the production of this compound. mdpi.comnih.gov This approach, combined with feeding experiments using ¹³C-labelled precursors, would allow for the definitive mapping of the biosynthetic steps. mdpi.com

Table 2: Key Enzyme Classes in Flavonoid Biosynthesis

| Enzyme Class | Function | Role in Pathway |

|---|---|---|

| Chalcone Synthase (CHS) | Catalyzes the initial condensation reaction. | Entry point into the flavonoid pathway. vulcanchem.com |

| Chalcone Isomerase (CHI) | Cyclizes chalcones into flavanones. | Formation of the core flavanone (B1672756) structure. vulcanchem.com |

| Cytochrome P450 Monooxygenases | Catalyze hydroxylation and other modifications. | Structural diversification of the flavanone core. vulcanchem.com |

| Prenyltransferases | Add prenyl groups to the flavonoid skeleton. | Modification that can influence biological activity. vulcanchem.com |

Development of Highly Efficient and Stereoselective Synthetic Routes

The limited availability of this compound from natural sources necessitates the development of efficient laboratory syntheses. A key challenge is controlling stereochemistry, requiring highly stereoselective reactions. egrassbcollege.ac.inchemistrydocs.com Future research would explore various synthetic strategies to construct the isoflavanone (B1217009) core and install its specific substituents with high precision.

Comprehensive Mechanistic Characterization of Emerging Biological Activities

Preliminary studies on the Desmodium genus suggest a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties. researchgate.net A primary future goal is to screen this compound for a wide array of biological effects. Given that related compounds like Desmodianone H are known tyrosinase inhibitors, investigating this compound's effect on this enzyme would be a logical starting point. vulcanchem.commdpi.com

Once a significant biological activity is identified, research must shift to elucidating the underlying mechanism of action. For instance, if this compound shows tyrosinase inhibitory activity, further studies would determine the type of inhibition (e.g., competitive, non-competitive) through enzyme kinetics. mdpi.comresearchgate.net If it displays anti-cancer properties, research would focus on identifying the cellular pathways it affects, such as apoptosis, cell cycle regulation, or specific signaling cascades.

Integration of Multi-Omics Data for Systems-Level Understanding

To comprehend the broader biological impact of this compound, a systems-level approach using multi-omics data integration is essential. frontiersin.orguv.es This involves treating cells or organisms with this compound and then simultaneously measuring changes across multiple molecular layers.

This could include:

Transcriptomics (RNA-seq): To identify genes whose expression is up- or down-regulated by the compound.

Proteomics: To measure changes in protein abundance and post-translational modifications (e.g., phosphorylation), which can reveal effects on signaling pathways. embopress.org

Metabolomics: To analyze shifts in the concentrations of small-molecule metabolites, providing a functional readout of the cell's metabolic state. embopress.org